molecular formula C21H21N3O4 B4517810 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B4517810
M. Wt: 379.4 g/mol
InChI Key: IDVNOYKMTJFGDT-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.15320616 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have been developing novel compounds incorporating the 1,2,4-oxadiazole ring, focusing on their synthesis and structural characterization. For instance, the synthesis of novel dihydropyrimidine derivatives by condensation reactions and their characterization through NMR, IR spectroscopy, and mass spectrometry highlights the versatility of the 1,2,4-oxadiazole scaffold in medicinal chemistry (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Similarly, the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds for their anti-inflammatory and analgesic properties underscores the compound's utility in creating new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

The biological activities of compounds related to 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide cover a broad spectrum, including antidiabetic, anticancer, antibacterial, and antiparasitic effects. For instance:

  • Antidiabetic Activity : The antidiabetic screening of dihydropyrimidine derivatives through the α-amylase inhibition assay demonstrates the potential of 1,2,4-oxadiazole derivatives in managing diabetes (Lalpara et al., 2021).
  • Anticancer Activity : Several 1,3,4-oxadiazole derivatives have been evaluated for their anticancer properties, showing moderate to excellent activity against various cancer cell lines, thereby highlighting their potential in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
  • Antibacterial and Antimicrobial Activities : The synthesis and evaluation of novel oxadiazoles for their antibacterial activity indicate their potential use as antimicrobial agents. Compounds with specific substituents have demonstrated significant activity against various bacterial strains, suggesting their utility in developing new antibiotics (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
  • Antiplasmodial Activity : The exploration of acyl derivatives of furazanes for their activities against Plasmodium falciparum strains reveals the potential of 1,2,4-oxadiazole derivatives in treating malaria. Specific derivatives have shown promising activity, suggesting the importance of the acyl moiety and substitution pattern in their antimalarial efficacy (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-15-10-8-14(9-11-15)19-23-21(28-24-19)18-7-3-2-6-17(18)20(25)22-13-16-5-4-12-27-16/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNOYKMTJFGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.